The compound is derived from terephthalic acid, which is a widely used industrial chemical primarily in the production of polyester fibers and resins. The specific structure of 2-(2-ethylhexoxycarbonyl)terephthalic acid includes an ethylhexyl side chain, which influences its physical properties and functionality in various applications.
The synthesis of 2-(2-ethylhexoxycarbonyl)terephthalic acid typically involves the esterification of terephthalic acid with 2-ethylhexanol. This process can be summarized as follows:
This synthetic route allows for the production of high-purity 2-(2-ethylhexoxycarbonyl)terephthalic acid suitable for industrial applications.
2-(2-ethylhexoxycarbonyl)terephthalic acid can undergo several important chemical reactions:
These reactions highlight its versatility in organic synthesis and material science.
The mechanism of action for 2-(2-ethylhexoxycarbonyl)terephthalic acid primarily relates to its function as a plasticizer:
This mechanism is crucial for applications in flexible PVC products and other polymer-based materials.
The physical and chemical properties of 2-(2-ethylhexoxycarbonyl)terephthalic acid include:
These properties make it suitable for diverse industrial applications.
The applications of 2-(2-ethylhexoxycarbonyl)terephthalic acid are diverse and significant:
2-(2-Ethylhexoxycarbonyl)terephthalic acid is systematically named according to IUPAC conventions as 4-[(2-Ethylhexoxy)carbonyl]benzoic acid, reflecting its precise molecular connectivity. This nomenclature designates the terephthalic acid backbone substituted at the para-carboxyl position (C1) with a free carboxylic acid group and at the meta-carboxyl position (C4) with a 2-ethylhexyl ester moiety. The compound's molecular formula is C₁₇H₂₂O₆, corresponding to a molecular mass of 322.35 g/mol [1] [4].
The molecular configuration features a benzene ring core with two distinct substituents:
The 2-ethylhexyl chain introduces chirality at the branched carbon (C2'), though the compound is typically utilized as a racemic mixture in industrial contexts. The extended alkyl chain confers significant hydrophobicity, distinguishing it from shorter-chain terephthalate esters [1] [4].
Table 1: Fundamental Molecular Descriptors of 2-(2-Ethylhexoxycarbonyl)terephthalic Acid
| Property | Value |
|---|---|
| CAS Registry Number | 63468-08-6 |
| IUPAC Name | 4-[(2-Ethylhexoxy)carbonyl]benzoic acid |
| Molecular Formula | C₁₇H₂₂O₆ |
| Molecular Weight (g/mol) | 322.35 |
| Canonical SMILES | CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O |
| InChI Key | HFPLODPJOPAAKB-UHFFFAOYSA-N |
Fourier Transform Infrared (FTIR) Spectroscopy reveals characteristic vibrational modes critical for functional group identification. The spectrum exhibits:
Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level structural confirmation. Key assignments include:
Table 2: Characteristic NMR Chemical Shifts for 2-(2-Ethylhexoxycarbonyl)terephthalic Acid
| Nucleus | δ (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H | 8.15 | Aromatic H (positions 2,3,5,6) | Doublet |
| ¹H | 4.30 | -O-CH₂- of ethylhexyl chain | Triplet |
| ¹H | 1.75 | -CH(CH₂CH₃)- branch point | Multiplet |
| ¹H | 0.90-0.95 | Terminal methyl groups (-CH₃) | Triplets |
| ¹³C | 172.5 | Carboxylic acid carbonyl (C=O) | Singlet |
| ¹³C | 166.8 | Ester carbonyl (C=O) | Singlet |
| ¹³C | 135.5-130.0 | Aromatic carbons | Multiple signals |
| ¹³C | 67.2 | -O-CH₂- carbon | Singlet |
X-ray Diffraction (XRD) studies of analogous benzoic acid derivatives indicate that the crystalline structure is stabilized by carboxylic acid dimerization, forming centrosymmetric R₂²(8) hydrogen-bonding motifs. The 2-ethylhexyl chain adopts a folded conformation, minimizing steric strain while allowing for van der Waals interactions between alkyl segments. Unit cell parameters vary with crystallization conditions but typically exhibit monoclinic or triclinic symmetry [7].
2-(2-Ethylhexoxycarbonyl)terephthalic acid occupies a distinct position within the terephthalate ester hierarchy, differing structurally and functionally from both monoester and diester analogs:
Molecular Complexity and Polarity:Compared to mono(2-ethylhexyl) terephthalate (C₁₆H₂₂O₄, MW 278.34 g/mol), the title compound possesses an additional carboxylic acid group, increasing polarity and hydrogen-bonding capacity. This contrasts sharply with di(2-ethylhexyl) terephthalate (DEHT) (C₂₄H₃₈O₄, MW 390.56 g/mol), a symmetric diester devoid of hydrogen-bond donors. DEHT's structure enables its function as a non-polar plasticizer, while the monoacid derivative exhibits amphiphilicity [8] [10].
Functional Properties:The carboxylic acid group in 2-(2-ethylhexoxycarbonyl)terephthalic acid enables ionic interactions with metal surfaces or basic polymers, a feature absent in DEHT. Consequently, it serves as a corrosion-inhibiting intermediate in coatings, whereas DEHT functions primarily as a PVC plasticizer. The monoacid's melting point (~100-120°C, estimated) exceeds DEHT's (-63.5°C) due to hydrogen bonding, limiting its direct utility as a low-temperature plasticizer [1] [10].
Synthetic Pathways:Industrial synthesis typically involves controlled mono-esterification of terephthalic acid with 2-ethylhexanol under acidic catalysis, contrasting with DEHT production which requires exhaustive esterification. The monoester's purification exploits its differential solubility in alkaline aqueous solutions versus DEHT's complete insolubility [1] [2].
Table 3: Structural and Functional Comparison of Ethylhexyl Terephthalate Derivatives
| Property | 2-(2-Ethylhexoxycarbonyl)terephthalic Acid | Mono(2-ethylhexyl) terephthalate | Di(2-ethylhexyl) terephthalate (DEHT) |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₂O₆ | C₁₆H₂₂O₄ | C₂₄H₃₈O₄ |
| Molecular Weight (g/mol) | 322.35 | 278.34 | 390.56 |
| Key Functional Groups | Carboxylic acid + ester | Ester | Two esters |
| Hydrogen-Bonding Capacity | Donor + acceptor | Acceptor only | Acceptor only |
| Primary Industrial Role | Polymer intermediate, corrosion inhibitor | Plasticizer metabolite | Primary PVC plasticizer |
| Water Solubility | Low (hydrophobic alkyl, hydrophilic acid) | Very low | Negligible |
The compound exhibits prototropic tautomerism mediated by the carboxylic acid group. In non-polar environments (e.g., chloroform), it exists predominantly as a neutral dimer via intermolecular hydrogen bonding between carboxylic acid groups. This dimeric form is characterized by a broad FTIR absorption at 2500-3000 cm⁻¹ and a downfield-shifted ¹H NMR signal for the acidic proton near δ 12.2 ppm [1] [7].
Under alkaline conditions (pH > 8), deprotonation generates a water-soluble carboxylate anion (4-[(2-ethylhexoxy)carbonyl]benzoate), disrupting the dimeric structure. The transition is marked by:
The acid dissociation constant (pKa) is estimated at ~4.2 based on benzoic acid analogs (pKa 4.2) and steric considerations from the ortho ester group. This pH sensitivity enables reversible phase behavior:
Diagram: pH-Dependent Structural Equilibrium
Acidic/Non-polar Medium: Dimeric Neutral Form (R-COOH)₂ ⇌ Monomeric Neutral Form (R-COOH) Basic Medium: R-COOH + OH⁻ ⇌ R-COO⁻ + H₂O (Fully Soluble Anion)This behavior is critical for its application in coatings, where pH adjustments control deposition onto metal substrates, and in polymer synthesis, where ionization influences monomer reactivity [7].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4